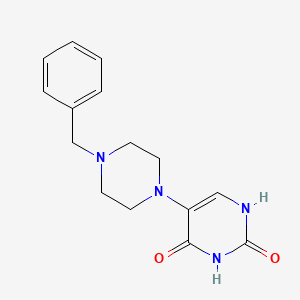
5-(4-Benzylpiperazinyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzylpiperazinyl)uracil is a compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their biological activities. The addition of a benzylpiperazinyl group to the uracil structure enhances its potential for various applications, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazinyl)uracil typically involves the alkylation of uracil with 4-benzylpiperazine. One common method is to react uracil with 4-benzylpiperazine in the presence of a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-(4-Benzylpiperazinyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the uracil moiety.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-(4-Benzylpiperazinyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Benzylpiperazinyl)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazinyl group enhances the compound’s ability to bind to these targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
6-Methyluracil: Another uracil derivative with similar biological activities.
1-Methyluracil: Known for its use in medicinal chemistry.
3-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
5-(4-Benzylpiperazinyl)uracil stands out due to the presence of the benzylpiperazinyl group, which significantly enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
特性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
5-(4-benzylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c20-14-13(10-16-15(21)17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21) |
InChIキー |
BQUYEGDTBNEKRQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CNC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















